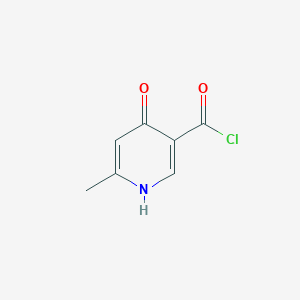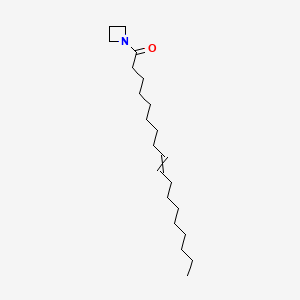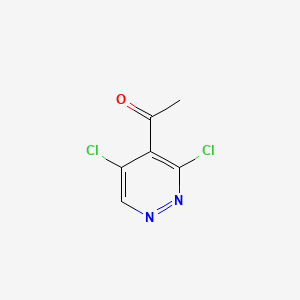
1-(3,5-Dichloro-4-pyridazinyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloro-4-pyridazinyl)ethanone is an organic compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridazine ring and an ethanone group at the 4th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-pyridazinyl)ethanone typically involves the chlorination of pyridazine derivatives followed by the introduction of the ethanone group. One common method includes the reaction of 3,5-dichloropyridazine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete chlorination and acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
1-(3,5-Dichloro-4-pyridazinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Formation of 1-(3,5-dichloro-4-pyridazinyl)acetic acid.
Reduction: Formation of 1-(3,5-dichloro-4-pyridazinyl)ethanol or 1-(3,5-dichloro-4-pyridazinyl)ethylamine.
Substitution: Formation of this compound derivatives with various functional groups.
科学的研究の応用
1-(3,5-Dichloro-4-pyridazinyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 1-(3,5-Dichloro-4-pyridazinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-(3,6-Dichloro-4-pyridazinyl)ethanone: Similar structure with chlorine atoms at the 3rd and 6th positions.
1-(3,5-Dichloro-4-pyridinyl)ethanone: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
1-(3,5-Dichloro-4-pyridazinyl)ethanone is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC名 |
1-(3,5-dichloropyridazin-4-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3(11)5-4(7)2-9-10-6(5)8/h2H,1H3 |
InChIキー |
HIHFGAXIPLIOLM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=NC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


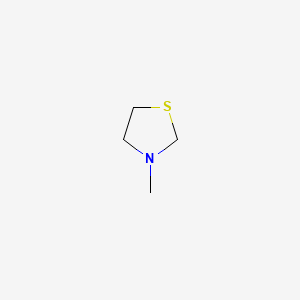

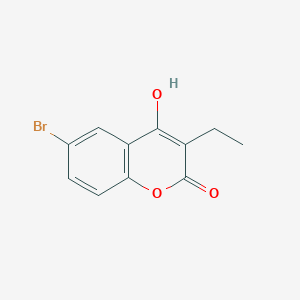
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)
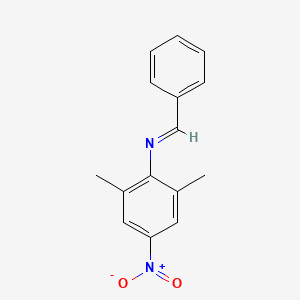
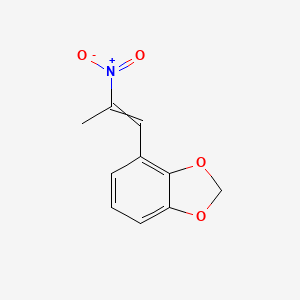
![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
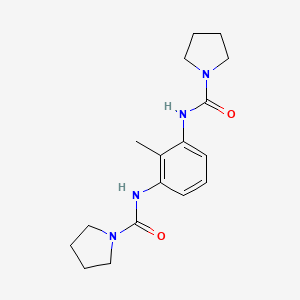
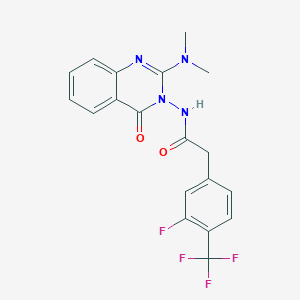
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)
